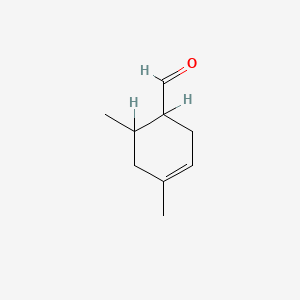
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
描述
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester is a cyclopropane derivative that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
It is known that this compound is involved in reactions with aromatic aldehydes .
Mode of Action
Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate interacts with aromatic aldehydes in the presence of TaCl5 . This reaction occurs in 1,2-dichloroethane at 23 °C for 24 hours, after which hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates .
Biochemical Pathways
The compound is involved in the ring-opening transformations of donor–acceptor cyclopropanes (DACs), which are widely used in organic synthesis to assemble various carbo- and heterocyclic compounds . The (3 + 2) cycloaddition of DACs with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans .
Pharmacokinetics
It is known that the compound undergoes ring-opening polymerization (rop) catalyzed by sncl4 .
Result of Action
The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes results in the formation of substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates . This represents a new type of reactions between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes .
Action Environment
The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes takes place in 1,2-dichloroethane at 23 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with phenyl and dimethyl ester groups under specific conditions. One common method involves the esterification of cyclopropane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
化学反应分析
Types of Reactions
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of cyclopropane ring-opening reactions.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A related compound with similar structural features but without the phenyl and dimethyl ester groups.
Cyclopropyl methyl ketone: Another cyclopropane derivative with different functional groups.
Cyclopropyl 4-methoxyphenyl ketone: A compound with a cyclopropane ring and a methoxyphenyl group.
Uniqueness
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester is unique due to its combination of a cyclopropane ring with phenyl and dimethyl ester groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDVHUQQVZUKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458382 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-20-4 | |
| Record name | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)
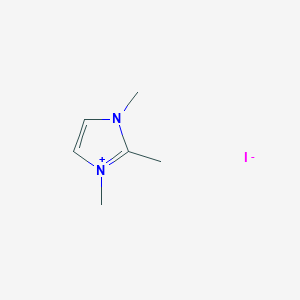
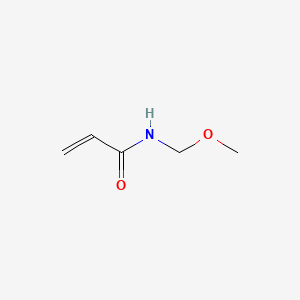
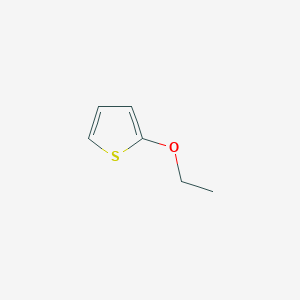
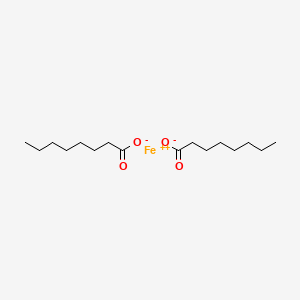
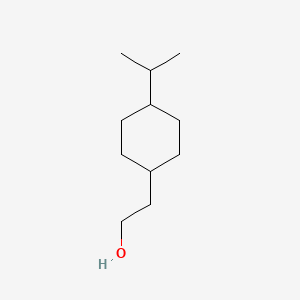
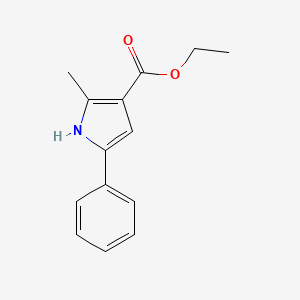
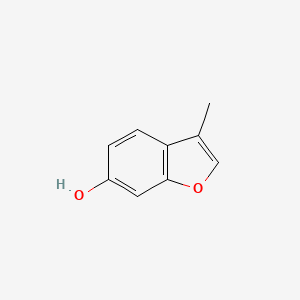
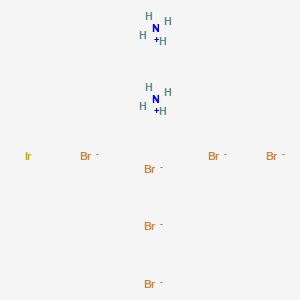
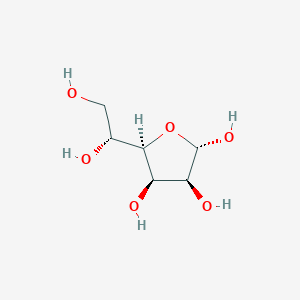
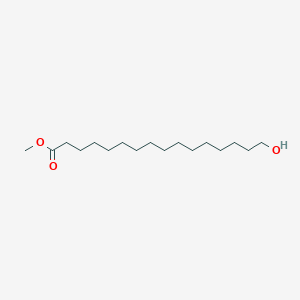
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)
